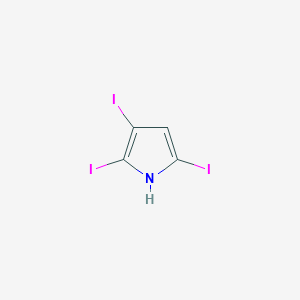
2,3,5-triiodo-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-Triiodo-1H-pyrrole is a heterocyclic organic compound characterized by the presence of three iodine atoms attached to a pyrrole ring Pyrroles are five-membered aromatic rings containing one nitrogen atom
Mechanism of Action
Target of Action
Similar compounds such as pyrrolo[2,3-d]pyrimidines have been reported to target specific proteins or enzymes that are dysregulated in cancer . These targets often include kinases, which play a crucial role in cell signaling pathways .
Mode of Action
It’s worth noting that similar compounds, such as pyrrolo[2,3-d]pyrimidines, have been shown to inhibit signal transduction cascades affecting cell proliferation, migration, and angiogenesis . This suggests that 2,3,5-Triiodo-pyrrole might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
For instance, pyrrolo[2,3-d]pyrimidines have been reported to inhibit the MAPK and ERK pathways, which are involved in cell proliferation and survival .
Pharmacokinetics
Iodinated azoles, which are structurally similar, have been noted for their high iodine content and excellent thermal stability . These properties could potentially influence the bioavailability of 2,3,5-Triiodo-pyrrole.
Result of Action
Related compounds have been shown to induce apoptosis, inhibit cell migration, metastasis, and angiogenesis . These effects could potentially be shared by 2,3,5-Triiodo-pyrrole.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, plant-derived smoke has been shown to mitigate the inhibitory effects of 2,3,5-triiodo benzoic acid on maize growth
Biochemical Analysis
Biochemical Properties
2,3,5-Triiodo-pyrrole plays a role in various biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s iodine atoms can form strong halogen bonds with amino acid residues in proteins, potentially affecting enzyme activity and protein function. For example, 2,3,5-triiodo-1H-pyrrole can interact with thyroid hormone receptors, influencing the regulation of metabolic processes . Additionally, the compound may act as an inhibitor or activator of certain enzymes, depending on the nature of the interaction.
Cellular Effects
2,3,5-Triiodo-pyrrole has been shown to affect various types of cells and cellular processes. The compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of thyroid hormone receptors, leading to changes in the expression of genes involved in metabolism and growth . Additionally, the compound may affect cellular energy production and lipid metabolism, impacting overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes and proteins, altering their activity. For example, this compound can inhibit or activate enzymes by forming halogen bonds with key amino acid residues . This interaction can lead to changes in enzyme conformation and function, ultimately affecting cellular processes. Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in alterations in cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolism and gene expression . Toxic or adverse effects may be observed at very high doses, including disruptions in thyroid hormone regulation and metabolic imbalances. It is important to determine the appropriate dosage range to avoid potential toxicity.
Metabolic Pathways
2,3,5-Triiodo-pyrrole is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating enzyme activity. For example, this compound can affect the activity of deiodinase enzymes, which are involved in the metabolism of thyroid hormones . This interaction can lead to changes in the levels of active thyroid hormones and their metabolites, impacting overall metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, such as monocarboxylate transporters (MCTs) and organic anion transporter proteins (OATPs) . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its effects on cellular function . For example, this compound may be localized to the nucleus, where it interacts with transcription factors and influences gene expression. Additionally, the compound’s activity and function can be affected by its subcellular localization, impacting overall cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-triiodo-1H-pyrrole typically involves the iodination of pyrrole. One common method is the reaction of pyrrole with iodine monochloride (ICl) in the presence of a suitable solvent such as acetic acid. The reaction proceeds under mild conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to remove iodine atoms, resulting in the formation of less iodinated pyrroles.
Substitution: Halogen substitution reactions can occur, where iodine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Oxidized pyrrole derivatives.
Reduction: Less iodinated pyrroles.
Substitution: Pyrroles with different functional groups replacing iodine atoms.
Scientific Research Applications
2,3,5-Triiodo-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic agent in medical imaging.
Comparison with Similar Compounds
- 3,4,5-Triiodo-1H-pyrazole
- 2,4,5-Triiodo-1H-imidazole
- 2,3,4,5-Tetraiodo-1H-pyrrole
Comparison: 2,3,5-Triiodo-1H-pyrrole is unique due to its specific iodination pattern, which influences its reactivity and properties. Compared to 3,4,5-triiodo-1H-pyrazole and 2,4,5-triiodo-1H-imidazole, this compound exhibits different chemical behavior due to the position of the iodine atoms on the pyrrole ring. This uniqueness makes it valuable for specific applications where other iodinated compounds may not be as effective .
Properties
IUPAC Name |
2,3,5-triiodo-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2I3N/c5-2-1-3(6)8-4(2)7/h1,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZABEZDJKVCMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1I)I)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2I3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-benzoyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide](/img/structure/B2506703.png)

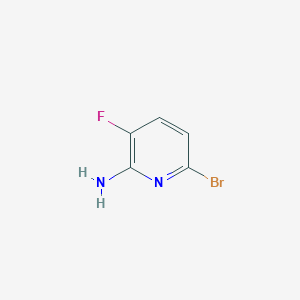

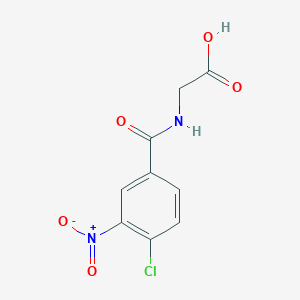
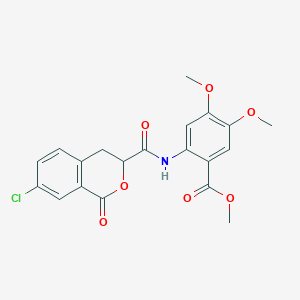
![1-[4-(1-Ethylpyrazol-4-YL)piperidin-1-YL]prop-2-EN-1-one](/img/structure/B2506713.png)
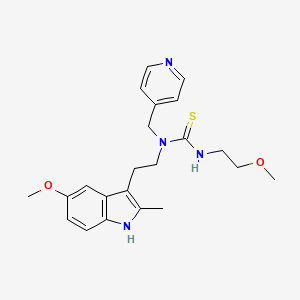
![N-[(1-hydroxycyclopentyl)methyl]-2-(3-methylphenyl)acetamide](/img/structure/B2506717.png)

![Methyl 4-[(3-cyanothiophen-2-yl)carbamoyl]benzoate](/img/structure/B2506720.png)
![1'-[4-(Trifluoromethoxy)benzoyl]-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one](/img/structure/B2506721.png)
![N-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B2506724.png)
![9-(3-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2506725.png)
